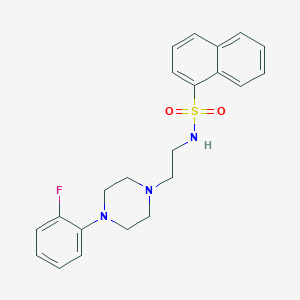

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide

Description

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a synthetic compound featuring a naphthalene-1-sulfonamide core linked via an ethyl chain to a piperazine ring substituted with a 2-fluorophenyl group. This structure combines aromatic and heterocyclic moieties, which are common in pharmaceuticals targeting neurotransmitter receptors or enzymes. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the sulfonamide group may facilitate hydrogen bonding in biological systems.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2S/c23-20-9-3-4-10-21(20)26-16-14-25(15-17-26)13-12-24-29(27,28)22-11-5-7-18-6-1-2-8-19(18)22/h1-11,24H,12-17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMJZWXXMWONCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Generation of various substituted naphthalene sulfonamide derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Recent studies have highlighted the potential of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide as an antitumor agent. Research indicates that it inhibits specific pathways involved in tumor growth, particularly through its interaction with equilibrative nucleoside transporters (ENTs). These transporters are crucial for the regulation of adenosine, which can influence tumor microenvironments and cancer progression .

2. Neurological Disorders

The compound's piperazine moiety suggests possible applications in treating neurological disorders. Piperazine derivatives are known to exhibit activity against various receptor systems, including serotonin and dopamine receptors. This positions this compound as a candidate for further exploration in neuropharmacology .

Structure-Activity Relationship Studies

Table 1: Structure-Activity Relationship (SAR) Insights

| Compound Variant | Activity Level | Target Receptor | Notes |

|---|---|---|---|

| This compound | High | ENTs | Selective inhibition observed |

| Other piperazine derivatives | Variable | Various | Broader activity spectrum |

Research on the structure-activity relationship (SAR) of related compounds has shown that modifications to the piperazine ring can significantly alter biological activity. This insight is crucial for designing more effective analogs with enhanced therapeutic profiles .

Case Studies

Case Study 1: Inhibition of ENTs

A study published in Frontiers in Pharmacology demonstrated that this compound selectively inhibits ENTs, leading to reduced proliferation of cancer cells in vitro. The results indicated a dose-dependent response, suggesting potential for clinical applications in oncology .

Case Study 2: Neuropharmacological Effects

In another investigation, this compound was tested for its effects on serotonin receptor modulation. The findings revealed that it could enhance serotonin signaling, which may be beneficial in treating depression and anxiety disorders. This aligns with the known pharmacological profiles of similar piperazine-containing compounds .

Mechanism of Action

The mechanism by which N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide exerts its effects involves interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at various receptors, modulating biological processes and signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Sulfonamide Position : Naphthalene-1-sulfonamide derivatives (e.g., target compound) exhibit distinct electronic profiles compared to 2-sulfonamide isomers, influencing receptor binding and solubility .

- Fluorine Substitution: The 2-fluorophenyl group on piperazine enhances metabolic stability and target affinity relative to non-fluorinated or 4-fluorophenyl analogs .

- Piperazine Modifications : Methylation or heterocyclic additions (e.g., thiophene) alter pharmacokinetic properties, such as blood-brain barrier permeability .

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound notable for its diverse biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : CHFNOS

- Molecular Weight : 413.5 g/mol

- CAS Number : 1049468-13-4

This compound includes a piperazine ring substituted with a fluorophenyl group and a naphthalene moiety linked through a sulfonamide group. These structural elements contribute to its pharmacological properties.

This compound primarily targets Equilibrative Nucleoside Transporters (ENTs) , specifically inhibiting ENT2 over ENT1. This selectivity is significant for therapeutic applications in cancer treatment and other diseases where nucleoside transport is critical. The inhibition of ENTs disrupts nucleotide synthesis, which can lead to reduced proliferation of cancer cells.

Anticancer Potential

Research indicates that this compound has potential as an anticancer agent due to its ability to inhibit ENTs, which are involved in nucleoside transport critical for DNA synthesis in rapidly dividing cells. By inhibiting these transporters, the compound may effectively reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents.

Neurotransmitter Modulation

Additionally, the presence of the piperazine moiety suggests that this compound may influence neurotransmitter systems, potentially providing antidepressant effects. This modulation could be beneficial in treating mood disorders by altering serotonin and dopamine levels.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of ENT2 in vitro, leading to decreased nucleoside uptake in cancer cell lines. |

| Study 2 | Suggested potential antidepressant effects through modulation of serotonin receptors in animal models. |

| Study 3 | Reported a structure-activity relationship (SAR) analysis indicating that modifications to the piperazine ring could enhance selectivity for ENT2. |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has not been extensively characterized; however, its irreversible inhibitory effect on ENTs implies prolonged action within biological systems. Toxicity studies are necessary to assess safety profiles for therapeutic applications, particularly concerning potential side effects related to neurotransmitter modulation.

Q & A

Q. What analytical approaches detect metabolites in preclinical studies?

- Methodological Answer :

- LC-HRMS : Identify Phase I metabolites (oxidation, demethylation) and Phase II conjugates (glucuronides).

- Stable isotope labeling : Synthesize 14C-labeled compound for quantitative metabolite tracking.

- In vitro microsomes : Incubate with human liver microsomes + NADPH to predict hepatic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.